N-(1H-benzimidazol-2-ylmethyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a benzodiazole moiety, a furan ring, and a pyrazole carboxamide group. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Scientific Research Applications
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide: Shares the benzodiazole and furan moieties but lacks the pyrazole carboxamide group.
N-(1-Benzylpiperidin-4-yl)-2-furamide: Contains a furan ring and a different amide linkage.
N-Benzyl-furan-2-carboxamidine: Features a furan ring and a carboxamidine group.
Uniqueness
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of benzodiazole, furan, and pyrazole carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H13N5O2 |
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Molecular Weight |
307.31 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13N5O2/c22-16(13-8-12(20-21-13)14-6-3-7-23-14)17-9-15-18-10-4-1-2-5-11(10)19-15/h1-8H,9H2,(H,17,22)(H,18,19)(H,20,21) |
InChI Key |
NZWISGRDFSQSBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=NNC(=C3)C4=CC=CO4 |
Origin of Product |
United States |
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